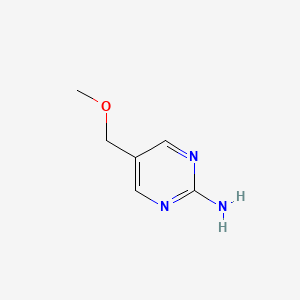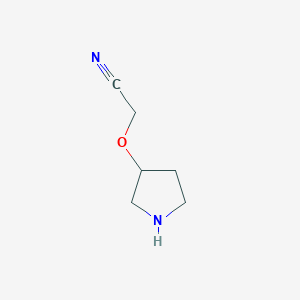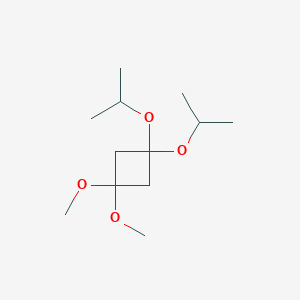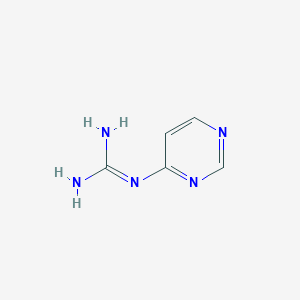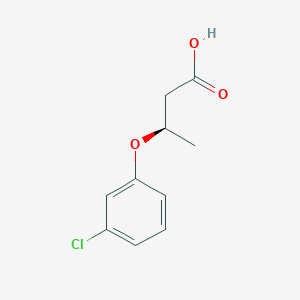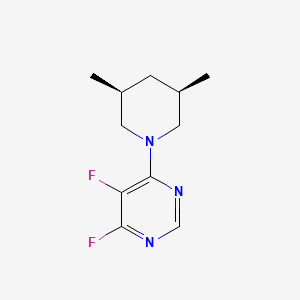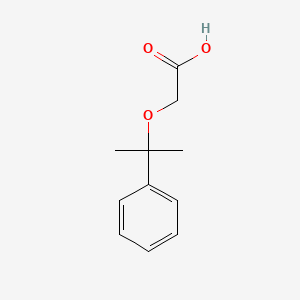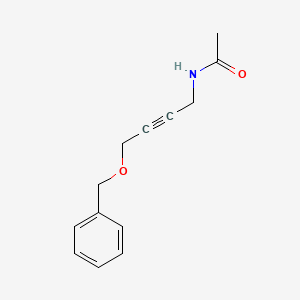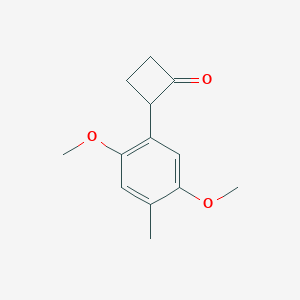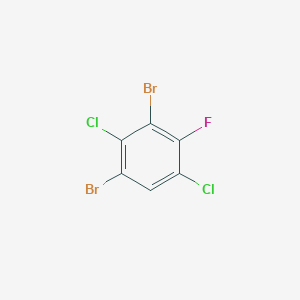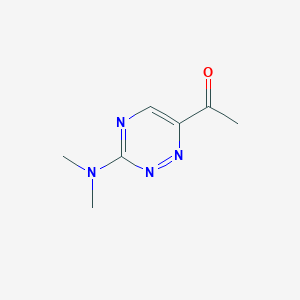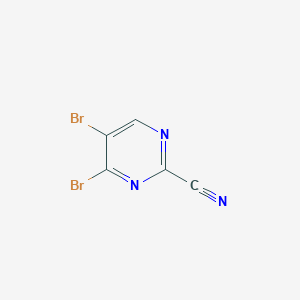
4,5-Dibromopyrimidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromopyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5HBr2N3. This compound is characterized by the presence of two bromine atoms at the 4th and 5th positions of the pyrimidine ring and a cyano group at the 2nd position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromopyrimidine-2-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-2-carbonitrile with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th and 5th positions.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of less hazardous brominating agents and solvents is also explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromopyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: Often employ palladium catalysts and ligands under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Yield various substituted pyrimidines depending on the nucleophile used.
Reduction Reactions: Produce amines or other reduced derivatives.
Coupling Reactions: Result in biaryl or other coupled products.
Aplicaciones Científicas De Investigación
4,5-Dibromopyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Investigated for its role in the synthesis of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and materials science for developing new functional materials.
Mecanismo De Acción
The mechanism by which 4,5-Dibromopyrimidine-2-carbonitrile exerts its effects is largely dependent on its chemical reactivity. The bromine atoms and cyano group make it a versatile intermediate for various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its application.
Comparación Con Compuestos Similares
4-Bromopyrimidine-2-carbonitrile: Lacks the second bromine atom, making it less reactive in certain substitution reactions.
5-Bromopyrimidine-2-carbonitrile: Similar to 4,5-Dibromopyrimidine-2-carbonitrile but with only one bromine atom, affecting its reactivity and applications.
2,4-Dibromopyrimidine: Lacks the cyano group, which limits its use in certain synthetic applications.
Uniqueness: this compound’s unique combination of two bromine atoms and a cyano group makes it a highly versatile intermediate. This allows for a broader range of chemical transformations and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C5HBr2N3 |
|---|---|
Peso molecular |
262.89 g/mol |
Nombre IUPAC |
4,5-dibromopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5HBr2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H |
Clave InChI |
YSCROMQRTLLFAG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)C#N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
